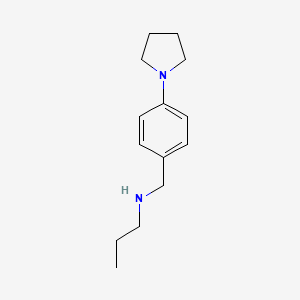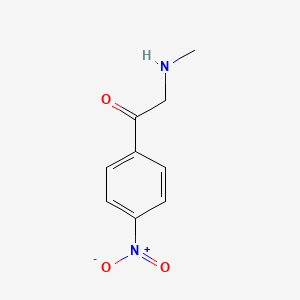
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features a nitro group attached to a benzene ring and a methylamino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 4-nitrobenzaldehyde to form 4-nitrobenzyl chloride, which is then reacted with methylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Methylamino)-1-(4-aminophenyl)ethan-1-one.
Reduction: Formation of 2-(Methylamino)-1-(4-nitrophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylamino group can form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-1-(4-nitrophenyl)ethan-1-one
- 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-one
- 2-(Methylamino)-1-(4-chlorophenyl)ethan-1-one
Uniqueness
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both a nitro group and a methylamino group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds.
Properties
CAS No. |
920804-25-7 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H10N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3 |
InChI Key |
KYDWZWKXCIWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


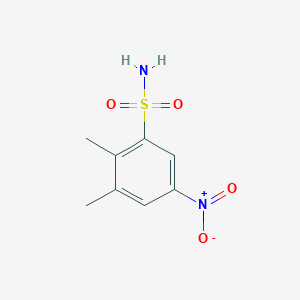
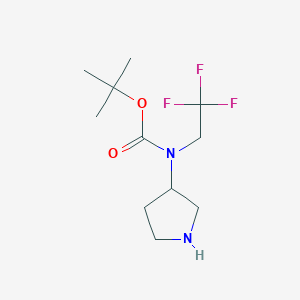
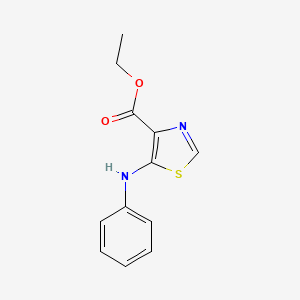
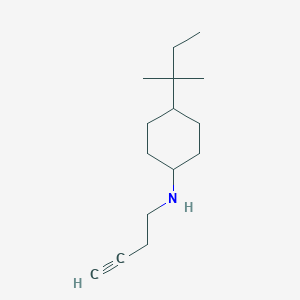
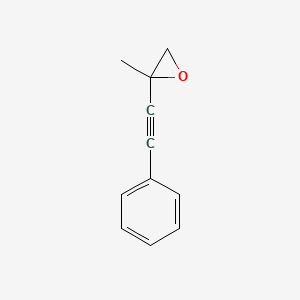
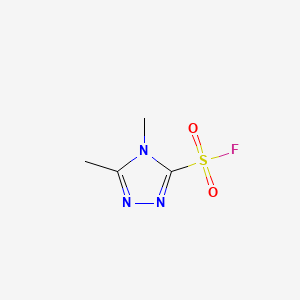

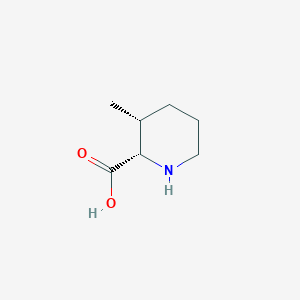
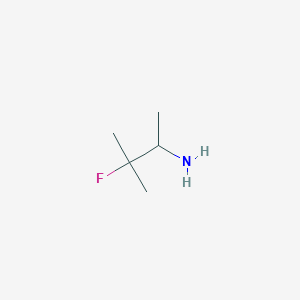
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
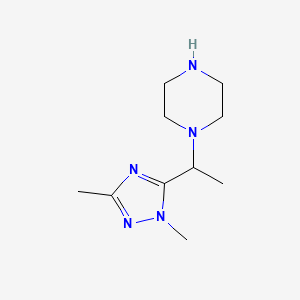
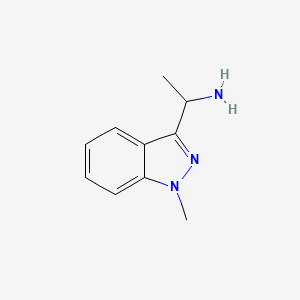
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
